molecular formula C18H20FN3O2S B2540713 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 955259-52-6

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2540713
CAS No.: 955259-52-6
M. Wt: 361.44
InChI Key: AWGKJTPXXJXPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H20FN3O2S and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

The compound has been implicated in studies exploring orexin receptors and their role in modulating feeding, arousal, stress, and drug abuse. Specifically, research on orexin (OX) receptors (OXR) has shown that neural systems motivating and reinforcing drug abuse may similarly underlie compulsive food seeking and intake. Selective antagonism at OX1R (Orexin-1 Receptor) could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component, indicating the compound's relevance in neuropharmacological research and its potential therapeutic applications (Piccoli et al., 2012).

Enzyme Inhibition and Biochemical Evaluation

Another dimension of scientific research involving this compound relates to its biochemical and enzymatic activity. A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length and test compounds with greater conformational flexibility, reveals the compound's potential in enzyme inhibition. These findings underscore its utility in developing acetylcholinesterase inhibitors, contributing to Alzheimer's disease research and treatment strategies (Vidaluc et al., 1995).

Chemical Synthesis and Material Science Applications

Research has also delved into the compound's role in chemical synthesis and material science. For instance, the cocondensation of urea with methylolphenols under acidic conditions to synthesize alternative copolymers of urea and phenol demonstrates its versatility in creating new materials with potential applications in polymer science and engineering (Tomita & Hse, 1992).

Central Nervous System Agents

The compound is part of a class of agents explored for their potential central nervous system (CNS) activity. A series prepared and screened for pharmacological activity revealed anxiolytic and muscle-relaxant properties, indicating the compound's significance in developing treatments for CNS disorders (Rasmussen et al., 1978).

Properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-15-5-3-13(4-6-15)11-22-12-14(8-17(22)23)9-20-18(24)21-10-16-2-1-7-25-16/h1-7,14H,8-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGKJTPXXJXPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.